Pyridoxal Phosphate-d3

描述

属性

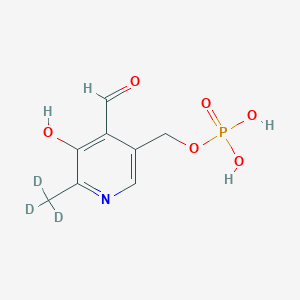

分子式 |

C8H10NO6P |

|---|---|

分子量 |

250.16 g/mol |

IUPAC 名称 |

[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3 |

InChI 键 |

NGVDGCNFYWLIFO-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)COP(=O)(O)O |

规范 SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |

产品来源 |

United States |

Foundational & Exploratory

Pyridoxal Phosphate-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal Phosphate-d3 (PLP-d3) is the deuterium-labeled form of Pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate and precise quantification of vitamin B6 vitamers by mass spectrometry. Its application also extends to metabolic research as a tracer to elucidate the complex pathways of vitamin B6 metabolism and its influence on various physiological and pathological processes. This guide provides a comprehensive overview of PLP-d3, its properties, and its critical roles in research, with a focus on quantitative analytical methods and potential tracer applications.

Introduction to this compound

Pyridoxal 5'-phosphate (PLP) is a vital coenzyme in a multitude of enzymatic reactions, playing a crucial role in amino acid, neurotransmitter, and sphingolipid metabolism.[1][2] Given its central role in cellular function, the accurate quantification of PLP and other vitamin B6 vitamers is essential for understanding nutritional status, diagnosing metabolic disorders, and for drug development.

This compound is a synthetically produced analog of PLP where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its natural counterpart in terms of its reactivity in biological systems but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.

The primary applications of this compound in a research setting are:

-

Internal Standard in Quantitative Analysis: PLP-d3 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify PLP and other vitamin B6 vitamers in complex biological matrices such as whole blood, plasma, and cerebrospinal fluid.[3][4][5]

-

Metabolic Tracer: In principle, PLP-d3 can be used to trace the metabolic fate of vitamin B6 in vivo and in vitro, providing insights into its absorption, distribution, metabolism, and excretion (ADME). While this application is less documented in readily available literature, the principles of stable isotope tracing are well-established.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of unlabeled Pyridoxal 5'-phosphate, with the exception of its molecular weight.

| Property | Value |

| Chemical Formula | C₈H₇D₃NO₆P |

| Molecular Weight | Approx. 250.16 g/mol |

| Appearance | Light-yellow to yellow solid |

| Solubility | Soluble in aqueous solutions |

Role as an Internal Standard in Quantitative Analysis

The most prominent and well-documented role of this compound is as an internal standard for isotope dilution mass spectrometry. This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.

Principle of Isotope Dilution Mass Spectrometry

In this method, a known amount of PLP-d3 is added to a biological sample at the beginning of the sample preparation process.[3] The PLP-d3 (internal standard) and the endogenous PLP (analyte) are chemically indistinguishable and therefore experience the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the endogenous PLP can be accurately determined, as any sample loss during processing will affect both compounds equally.

Experimental Workflow

The general workflow for the quantification of PLP in biological samples using PLP-d3 as an internal standard is depicted below.

Detailed Experimental Protocols

The following protocols are synthesized from published research and represent common methodologies for the quantification of PLP in human whole blood and plasma.[3][4][5]

3.3.1. Sample Preparation

-

Aliquoting: Thaw frozen biological samples (e.g., whole blood, plasma) on ice. Vortex to ensure homogeneity.

-

Internal Standard Spiking: To a 250 µL aliquot of the sample, add 50 µL of a working solution of this compound in a suitable solvent (e.g., water or a buffered solution). The concentration of the PLP-d3 working solution should be chosen to be in the mid-range of the expected endogenous PLP concentrations.

-

Protein Precipitation: Add a protein precipitating agent, such as 10% trichloroacetic acid (TCA), to the sample mixture.[3] The volume of TCA added is typically equal to the initial sample volume. Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

3.3.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used (e.g., Waters™ Symmetry C18).[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for PLP and PLP-d3 are specific mass-to-charge (m/z) ratios of the precursor and product ions.

-

Quantitative Data

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods using this compound as an internal standard.

Table 1: MRM Transitions for PLP and PLP-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pyridoxal 5'-phosphate (PLP) | 248.0 | 150.0 |

| This compound (PLP-d3) | 251.0 | 153.0 |

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

| Parameter | Whole Blood[3] | Plasma[5] |

| Linearity Range | 4 - 8000 nmol/L | 5 - 200 nmol/L |

| Lower Limit of Quantification (LLOQ) | 4 nmol/L | 5 nmol/L |

| Intra-day Precision (%CV) | 1.7 - 2.8% | 2.6 - 16.5% |

| Inter-day Precision (%CV) | 3.0 - 4.1% | Not Reported |

| Mean Recovery | 98% (89 - 103%) | Not Reported |

| Matrix Effect | 99.3% (97 - 102%) | Not Reported |

Role as a Metabolic Tracer

While less documented with specific published protocols, this compound holds significant potential as a metabolic tracer to study the dynamics of vitamin B6 metabolism. By introducing PLP-d3 into a biological system, researchers can track the appearance of the deuterium label in downstream metabolites, providing insights into the rates of metabolic conversion and the flux through various pathways.

Conceptual Framework

A stable isotope tracer study using PLP-d3 would involve the administration of the labeled compound to cells in culture or to an animal model. At various time points, biological samples would be collected, and the levels of deuterated and non-deuterated vitamin B6 vitamers would be quantified using LC-MS/MS. This allows for the determination of the rate of conversion of PLP to other forms, such as pyridoxal (PL), pyridoxamine 5'-phosphate (PMP), and the excretion product, 4-pyridoxic acid (4-PA).

Vitamin B6 Metabolic Pathway

The following diagram illustrates the key interconversions in the vitamin B6 metabolic pathway that could be traced using deuterium-labeled vitamers.

Hypothetical Experimental Protocol for a Tracer Study

-

Tracer Administration: Administer a single bolus dose of this compound to the experimental system (e.g., intraperitoneal injection in a rodent model or addition to cell culture media).

-

Time-Course Sampling: Collect biological samples (e.g., blood, tissues, urine, or cell lysates) at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Process the samples as described in section 3.3.1, but without the addition of an internal standard, as the focus is on the relative amounts of labeled and unlabeled compounds.

-

LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method capable of separating and detecting all relevant vitamin B6 vitamers and their deuterated counterparts. This will require the development of a specific MRM method for each analyte.

-

Data Analysis: For each time point, determine the ratio of the deuterated vitamer to its unlabeled counterpart. Plot these ratios over time to determine the kinetics of PLP-d3 metabolism and the flux of the deuterium label through the different branches of the pathway.

Conclusion

This compound is an essential tool for researchers in a wide range of scientific disciplines. Its primary and well-established application as an internal standard in LC-MS/MS methods has enabled the accurate and precise quantification of vitamin B6 vitamers, which is crucial for clinical diagnostics and nutritional research. While its use as a metabolic tracer is less documented in specific published protocols, the principles of stable isotope tracing suggest that PLP-d3 has significant potential to provide valuable insights into the dynamic aspects of vitamin B6 metabolism. The methodologies and data presented in this guide provide a solid foundation for the application of this compound in both quantitative and exploratory research settings.

References

- 1. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties of Deuterated Pyridoxal Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of deuterated pyridoxal phosphate (d-PLP), the isotopically labeled form of the essential coenzyme pyridoxal phosphate (PLP). While direct comparative studies on the biochemical properties of d-PLP versus PLP are limited in publicly available literature, this document synthesizes established principles of isotope effects, general enzymatic mechanisms, and available data on deuterated compounds to present a detailed theoretical and practical framework. This guide covers the synthesis of d-PLP, its anticipated biochemical characteristics, and detailed experimental protocols for its study and application in mechanistic enzymology and drug development. The primary utility of d-PLP lies in its application for mechanistic studies, particularly in determining kinetic isotope effects (KIEs) to elucidate enzyme reaction mechanisms.[1][2]

Introduction to Pyridoxal Phosphate and the Significance of Deuteration

Pyridoxal 5'-phosphate (PLP) is a metabolically active form of vitamin B6 and a versatile coenzyme involved in a vast array of enzymatic reactions, primarily in amino acid metabolism.[3] Its catalytic prowess stems from its ability to form a Schiff base with the amino group of a substrate, acting as an electrophilic catalyst to stabilize various reaction intermediates.[4][5] PLP-dependent enzymes catalyze a wide range of transformations, including transamination, decarboxylation, racemization, and elimination reactions.[6][7]

Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool in mechanistic and pharmacokinetic studies.[8] The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium.[9] This effect is particularly pronounced in reactions where a carbon-hydrogen bond is cleaved in the rate-determining step.[9] In the context of PLP, deuteration at specific positions can provide invaluable insights into the intricacies of enzyme-catalyzed reactions. Furthermore, deuterated compounds are increasingly utilized in drug development to enhance pharmacokinetic profiles by altering metabolic pathways.[10][11]

Synthesis of Deuterated Pyridoxal Phosphate

The synthesis of deuterated pyridoxal phosphate can be achieved through the chemical modification of pyridoxine (vitamin B6) precursors. A common strategy involves the introduction of deuterium at specific positions, followed by phosphorylation and oxidation to yield the final d-PLP product. The following is a generalized pathway based on the work of Coburn et al. (1982), who synthesized various deuterated vitamin B6 compounds.[12]

Synthesis of Pyridoxine-d₂ (5'-(hydroxymethyl-d₂))

A key step in producing d-PLP is the synthesis of a deuterated pyridoxine intermediate. One approach involves the reduction of a protected pyridoxic acid derivative with a deuterium source.[12]

-

Starting Material: α⁴-3-O-isopropylidene-5-pyridoxic acid

-

Reducing Agent: Lithium aluminum deuteride (LiAlD₄)

-

Reaction: The carboxylic acid at the 5-position is reduced to a deuterated hydroxymethyl group.[12]

-

Product: 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d₂)-2-methylpyridine (pyridoxine-d₂)[12]

Conversion of Pyridoxine-d₂ to Pyridoxal-d₂ Phosphate

The deuterated pyridoxine can then be converted to deuterated pyridoxal phosphate through a series of enzymatic or chemical steps that mirror the biological synthesis pathway. This typically involves:

-

Phosphorylation: The 5'-hydroxymethyl group of pyridoxine-d₂ is phosphorylated to yield pyridoxine-d₂ 5'-phosphate.

-

Oxidation: The 4'-hydroxymethyl group is then oxidized to an aldehyde, forming pyridoxal-d₂ 5'-phosphate.[12]

Anticipated Biochemical Properties of Deuterated PLP

Direct, quantitative comparisons of the biochemical properties of d-PLP and PLP are not extensively documented. However, based on the principles of kinetic isotope effects, we can anticipate certain differences. The magnitude of these effects will depend on the specific position of deuteration on the PLP molecule and the nature of the enzymatic reaction.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of key biochemical parameters for a PLP-dependent enzyme reconstituted with either PLP or d-PLP (deuterated at a position involved in a rate-limiting proton transfer). This data is for illustrative purposes to highlight potential differences based on the kinetic isotope effect.

| Parameter | Non-Deuterated PLP | Deuterated PLP (Hypothetical) | Description |

| kcat (s⁻¹) | 100 | 85 | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second. A slight decrease is anticipated if the deuterated position is involved in a rate-limiting step. |

| Km (µM) | 50 | 50 | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. Significant changes are not expected as binding is primarily governed by non-covalent interactions. |

| kcat/Km (s⁻¹µM⁻¹) | 2 | 1.7 | The catalytic efficiency of the enzyme. A decrease would be proportional to the change in kcat. |

| Binding Affinity (Kd) (nM) | 100 | 100 | The dissociation constant for the cofactor. Deuteration is unlikely to significantly alter the binding affinity to the apoenzyme. |

| UV-Vis λmax (nm) | 388 | 388 | The wavelength of maximum absorbance. No significant shift is expected from deuteration. |

| Fluorescence Emission λmax (nm) | 510 | 510 | The wavelength of maximum fluorescence emission. No significant shift is expected from deuteration. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and utilize deuterated pyridoxal phosphate.

Apoenzyme Preparation and Reconstitution

To study the effects of deuterated PLP, it is first necessary to prepare the apoenzyme (the enzyme without the cofactor) and then reconstitute it with d-PLP.

Protocol:

-

Apoenzyme Preparation:

-

Dissolve the holoenzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add a reagent to remove the PLP. Common methods include treatment with a mild reducing agent like sodium borohydride followed by dialysis, or incubation with a hydroxylamine solution followed by extensive dialysis against a phosphate-free buffer.

-

Confirm the removal of PLP spectrophotometrically by monitoring the disappearance of the characteristic absorbance peak around 388 nm.

-

-

Apoenzyme Reconstitution:

-

Incubate the apoenzyme with a slight molar excess of deuterated PLP in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).[13]

-

Remove the excess, unbound d-PLP by dialysis or gel filtration.[14]

-

Confirm reconstitution by monitoring the appearance of the PLP absorbance peak and by measuring the restoration of enzymatic activity.

-

Enzyme Kinetics Assay

Standard enzyme kinetics assays can be used to determine the kinetic parameters of the d-PLP reconstituted enzyme.

Protocol:

-

Assay Setup:

-

Prepare a reaction mixture containing a suitable buffer, the substrate(s) for the PLP-dependent enzyme, and any necessary co-substrates.

-

Equilibrate the reaction mixture to the desired temperature.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a known concentration of the d-PLP reconstituted enzyme.

-

-

Monitoring the Reaction:

-

Monitor the reaction progress over time by measuring the formation of a product or the consumption of a substrate. This can be done spectrophotometrically, fluorometrically, or using chromatography-based methods.

-

-

Data Analysis:

-

Determine the initial reaction velocities at various substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the kcat and Km values.

-

Determination of Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity (Kd) of deuterated PLP to the apoenzyme.

Protocol (Isothermal Titration Calorimetry - ITC):

-

Sample Preparation:

-

Prepare solutions of the apoenzyme and deuterated PLP in the same dialysis buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the apoenzyme into the sample cell of the ITC instrument and the deuterated PLP into the injection syringe.

-

Perform a series of injections of the d-PLP solution into the apoenzyme solution while monitoring the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks to obtain the heat of binding for each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Spectroscopic Analysis

Spectroscopic methods are essential for characterizing deuterated PLP and its interaction with enzymes.

-

UV-Visible Spectroscopy:

-

Protocol: Record the absorbance spectrum of free d-PLP and the d-PLP reconstituted enzyme over a range of wavelengths (e.g., 250-550 nm).

-

Expected Outcome: The formation of the Schiff base between d-PLP and the enzyme's active site lysine will result in a characteristic absorbance spectrum, typically with a peak around 388 nm for the internal aldimine.

-

-

Fluorescence Spectroscopy:

-

Protocol: Measure the fluorescence emission spectrum of the d-PLP reconstituted enzyme upon excitation at a suitable wavelength (e.g., 388 nm).

-

Expected Outcome: The fluorescence properties of PLP are sensitive to its environment and can provide information about the polarity of the active site.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Acquire ¹H and ¹³C NMR spectra of deuterated PLP. For enzyme-bound d-PLP, specialized NMR techniques may be required due to the large size of the protein.

-

Expected Outcome: Deuteration will lead to the absence of signals at the corresponding positions in the ¹H NMR spectrum and potentially altered splitting patterns in the ¹³C NMR spectrum. This can be used to confirm the position and extent of deuteration.[6]

-

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the successful synthesis of deuterated PLP and for its quantitative analysis.

Protocol (LC-MS/MS for Quantitative Analysis):

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Separate the d-PLP from other components using liquid chromatography.

-

Detect and quantify the d-PLP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[15]

-

-

Data Analysis:

-

Calculate the concentration of d-PLP in the sample based on the ratio of the peak areas of the d-PLP and the internal standard.

-

Visualizations

General PLP-Dependent Enzyme Catalytic Cycle

Caption: A simplified diagram of the general catalytic cycle for a PLP-dependent transaminase.

Experimental Workflow for Kinetic Isotope Effect Studies

Caption: Workflow for determining the kinetic isotope effect using deuterated PLP.

Conclusion

Deuterated pyridoxal phosphate is a powerful tool for elucidating the mechanisms of PLP-dependent enzymes. While direct comparative data on its biochemical properties are sparse, the principles of kinetic isotope effects provide a strong theoretical framework for its application. The synthesis of d-PLP, though complex, is achievable, and its use in conjunction with the detailed experimental protocols outlined in this guide can provide high-resolution insights into enzyme catalysis. For researchers in enzymology and drug development, the strategic use of deuterated PLP offers a unique avenue to probe reaction mechanisms and potentially modulate the metabolic fate of PLP-utilizing therapeutics. Further research directly comparing the biochemical and biophysical properties of deuterated and non-deuterated PLP is warranted to fully expand its utility.

References

- 1. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A kinetic spectrophotometric method for the determination of pyridoxal-5'-phosphate based on coenzyme activation of apo-d-phenylglycine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. epfl.ch [epfl.ch]

- 10. Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent Cycloleucine Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution [frontiersin.org]

- 15. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Pyridoxal Phosphate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated pyridoxal phosphate (PLP-d3) and the analytical methods used to determine its isotopic purity. This information is critical for researchers utilizing PLP-d3 as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies.

Synthesis of Pyridoxal Phosphate-d3

The synthesis of this compound typically involves a multi-step process starting from a pyridoxine precursor. The general strategy is to introduce deuterium atoms at specific, stable positions within the pyridoxine molecule, followed by chemical conversion to pyridoxal and subsequent phosphorylation to yield the final product, PLP-d3.[1][2]

A common route for deuteration involves the introduction of deuterium into the 2-methyl group and/or the 5-hydroxymethyl group of a protected pyridoxine derivative.[1][3]

General Synthetic Pathway

The synthesis can be conceptually broken down into three main stages:

-

Deuteration of a Pyridoxine Precursor: Introduction of deuterium atoms onto the pyridoxine scaffold.

-

Conversion to Pyridoxal: Oxidation of the deuterated pyridoxine to the corresponding aldehyde, pyridoxal.

-

Phosphorylation: Addition of a phosphate group to the 5'-hydroxyl position of deuterated pyridoxal to form PLP-d3.

Below is a diagram illustrating a plausible synthetic workflow.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Deuterated Pyridoxine

-

Method A: Deuteration at the 5-hydroxymethyl position.

-

A protected form of pyridoxic acid (e.g., α4,3-O-isopropylidene-5-pyridoxic acid) is reduced using a deuterated reducing agent.[1][2]

-

Protocol: To a solution of the protected pyridoxic acid in an anhydrous aprotic solvent (e.g., THF), add a molar excess of lithium aluminum deuteride (LiAlD4) in a controlled manner at a reduced temperature (e.g., 0 °C).

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched, and the deuterated pyridoxine is extracted and purified.

-

-

Method B: Deuteration at the 2-methyl position.

-

This method utilizes a base-catalyzed hydrogen-deuterium exchange reaction.[1][2]

-

Protocol: An N-benzyl protected pyridoxine is dissolved in deuterium oxide (D2O) containing a base (e.g., sodium deuteroxide, NaOD).

-

The mixture is heated to facilitate the exchange of the protons on the 2-methyl group with deuterium from the solvent.

-

The deuterated product is then isolated and purified after neutralization.

-

Stage 2: Conversion of Deuterated Pyridoxine to Deuterated Pyridoxal

-

The deuterated pyridoxine is oxidized to the corresponding aldehyde.

-

Protocol: Deuterated pyridoxine is treated with an oxidizing agent such as manganese dioxide (MnO2) in a suitable solvent.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the solid oxidant is filtered off, and the deuterated pyridoxal is purified from the filtrate, often via crystallization of its hydrochloride salt.

Stage 3: Phosphorylation of Deuterated Pyridoxal

-

The final step is the phosphorylation of the 5'-hydroxyl group.

-

Protocol: Deuterated pyridoxal hydrochloride is reacted with a phosphorylating agent. A common method involves the use of polyphosphoric acid.[4][5]

-

To improve handling and reaction efficiency, the pyridoxal can first be converted to a Schiff base.[5]

-

The deuterated pyridoxal (or its Schiff base) is mixed with polyphosphoric acid and heated.

-

After the reaction, the mixture is hydrolyzed, and the PLP-d3 is purified, often using ion-exchange chromatography and/or recrystallization.[4]

Isotopic Purity Determination

The isotopic purity of PLP-d3 is a critical parameter, as it directly impacts its utility as an internal standard. The goal is to have a high percentage of the d3 species and minimal contributions from d0, d1, and d2 isotopologues. Commercially available PLP-d3 standards often cite isotopic purities of greater than 85% to over 97%.[6][7][8]

The primary techniques for determining isotopic purity are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic distribution.[5][10][11]

Experimental Workflow for Isotopic Purity by HRMS

Caption: Workflow for isotopic purity determination by LC-HRMS.

Protocol:

-

Sample Preparation: A solution of PLP-d3 is prepared in a suitable solvent (e.g., methanol/water).

-

LC-HRMS Analysis: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The chromatography step separates the analyte from any potential impurities.

-

Data Acquisition: A full scan mass spectrum is acquired over the relevant m/z range for the protonated or deprotonated molecular ions of PLP and its deuterated isotopologues.

-

Data Analysis:

-

The theoretical m/z values for the d0, d1, d2, and d3 species of PLP are calculated.

-

Extracted ion chromatograms (EICs) are generated for each of these m/z values.

-

The peak areas for each isotopologue are integrated.

-

The percentage of each isotopologue is calculated from its peak area relative to the sum of all isotopologue peak areas. Corrections for the natural isotopic abundance of other elements (e.g., 13C) may be necessary for high accuracy.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, can be used to assess the degree of deuteration at specific sites.[9][12]

Protocol:

-

Sample Preparation: A solution of PLP-d3 is prepared in a suitable deuterated solvent (e.g., D2O).

-

1H NMR Analysis: A high-resolution 1H NMR spectrum is acquired.

-

Data Analysis: The absence or significant reduction of the signal corresponding to the protons at the deuterated positions (e.g., the 2-methyl group) is indicative of high isotopic enrichment. The integral of any residual proton signal at this position, relative to the integral of a non-deuterated proton signal in the molecule, can be used to quantify the isotopic purity.

Quantitative Data Summary

The following tables summarize typical data related to PLP-d3.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C8H7D3NO6P |

| Molecular Weight | ~250.16 g/mol |

| CAS Number | 1354560-58-9 |

Table 2: Example Isotopic Purity Data for Commercial PLP-d3

| Source | Stated Isotopic Purity |

| Supplier A | >85%[7][8] |

| Supplier B | ≥97%[6] |

| Supplier C (MedChemExpress) | 98.01%[13] |

Table 3: LC-MS/MS Parameters for PLP Analysis

This table provides example parameters for the analysis of PLP using a PLP-d3 internal standard, as described in the literature.[2]

| Parameter | Value |

| LC Column | Waters™ Symmetry C18 |

| Mobile Phase | Gradient of 0.1% formic acid in methanol and water |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transition (MRM) | m/z 247.8 > 149.8 (for unlabeled PLP) |

| Collision Energy | 14 eV |

Note: The mass transition for PLP-d3 would be adjusted to account for the mass increase from deuteration (e.g., m/z 250.8 > 152.8, assuming deuteration at the methyl group).

Conclusion

The synthesis of this compound is a multi-step process requiring careful control of deuteration and subsequent chemical transformations. The isotopic purity of the final product is paramount for its application as an internal standard and can be reliably determined using high-resolution mass spectrometry and NMR spectroscopy. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working with deuterated pyridoxal phosphate.

References

- 1. Synthesis of deuterated vitamin B/sub 6/ compounds (Journal Article) | ETDEWEB [osti.gov]

- 2. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]

- 5. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]

- 6. Pyridoxal-[d3] Phosphate | CAS 853645-22-4 | IsoSciences | Biomol.com [biomol.com]

- 7. Pyridoxal 5'-Phosphate-d3 (>85%) | CymitQuimica [cymitquimica.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR spectra of exchangeable protons of pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Deuterated Cofactor: An In-depth Technical Guide to the Mechanism of Action of Pyridoxal Phosphate-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxal Phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions crucial to amino acid metabolism. Its reactivity is centered around the aldehyde group at the C4' position, which forms a Schiff base with amino groups of substrates, initiating catalysis. This technical guide delves into the mechanism of action of a specific isotopic analogue, Pyridoxal Phosphate-d3 (PLP-d3), where the hydrogen at the C4' aldehyde position is replaced by deuterium. While direct quantitative kinetic data for PLP-d3 is not extensively available in published literature, this document extrapolates from the well-established mechanism of PLP and the principles of kinetic isotope effects (KIEs) to provide a comprehensive understanding of its anticipated behavior as a cofactor. This guide further provides detailed experimental protocols for the preparation of apoenzymes and the kinetic analysis of reconstituted holoenzymes, alongside visualizations of key pathways and workflows to facilitate further research in this area.

The Core Mechanism of Pyridoxal Phosphate (PLP)

PLP-dependent enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination and substitution reactions.[1] The unifying feature of these mechanisms is the covalent binding of the amino acid substrate to the PLP cofactor via a Schiff base linkage, also known as an external aldimine.[1] This process is initiated by a transaldimination reaction, where the amino group of the substrate displaces the ε-amino group of an active site lysine residue that is initially bound to PLP (the internal aldimine).[2]

The pyridine ring of PLP acts as an "electron sink," stabilizing the negative charge that develops in the carbanionic intermediates formed during the reaction.[2][3] The specific reaction pathway that follows the formation of the external aldimine is determined by the enzyme's active site architecture, which precisely orients the substrate-PLP complex to facilitate the cleavage of a specific bond at the α-carbon of the amino acid.

A critical step in many PLP-catalyzed reactions, particularly transamination, is the tautomerization of the external aldimine to a ketimine intermediate. This involves the removal of the α-proton from the amino acid and a subsequent protonation at the C4' position of the PLP cofactor.[3] The active site lysine residue is often implicated in this proton transfer.[3]

The Mechanism of Action of this compound (PLP-d3) and the Anticipated Kinetic Isotope Effect

The substitution of hydrogen with deuterium at the C4' position of PLP to form PLP-d3 is not expected to alter the fundamental reaction pathways. PLP-d3 will still form an internal aldimine with the enzyme and an external aldimine with the amino acid substrate. However, the difference in mass between hydrogen and deuterium will influence the vibrational frequencies of the C-H and C-D bonds, respectively. This can lead to a kinetic isotope effect (KIE), which is a change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.[4][5]

Specifically, a primary KIE is expected in reactions where the C-D bond at the C4' position is broken or formed in the rate-determining step. In the context of a transamination reaction, the reprotonation at the C4' position is a key step in the conversion of the quinonoid intermediate to the ketimine.[3] If this proton transfer is part of the rate-limiting step, the use of PLP-d3 should result in a slower reaction rate compared to PLP. This is because the C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to break.[5]

The magnitude of the KIE (kH/kD) for this step would provide valuable insights into the transition state of the proton transfer. A significant primary KIE (typically > 2) would suggest a transition state where the proton/deuteron is being transferred. A KIE close to 1 would indicate that this step is not rate-limiting.

Quantitative Data Analysis (Hypothetical)

Due to the limited availability of direct experimental data for PLP-d3 in the scientific literature, the following table presents a hypothetical comparison of kinetic parameters for a generic aminotransferase enzyme reconstituted with either PLP or PLP-d3. This table is intended to illustrate the anticipated effects of the deuterium substitution based on the principles of KIEs.

| Cofactor | Km (Substrate) (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Predicted KIE (kH/kD) on kcat |

| PLP | 0.5 | 10 | 20,000 | - |

| PLP-d3 | 0.5 | 4 | 8,000 | 2.5 |

Note: The Km is assumed to be unaffected as the initial binding of the substrate to form the external aldimine does not directly involve the C4' proton. The predicted KIE on kcat of 2.5 is a plausible value for a primary deuterium isotope effect where proton transfer is partially rate-limiting.

Experimental Protocols

Preparation of Apo-Aminotransferase

Objective: To remove the native PLP cofactor from the holoenzyme to generate the apoenzyme, which can then be reconstituted with PLP or PLP-d3. This method is adapted from procedures described for various PLP-dependent enzymes.[6]

Materials:

-

Purified aminotransferase holoenzyme

-

L-cysteine

-

Potassium phosphate buffer (50 mM, pH 7.5) containing 10 mM EDTA

-

Dialysis tubing (10 kDa MWCO)

-

Stir plate and stir bar

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of the holoenzyme in the potassium phosphate buffer.

-

Add L-cysteine to a final concentration of 100 mM. L-cysteine will react with the PLP to form a thiazolidine derivative, effectively removing it from the active site.

-

Incubate the solution at 37°C for 1 hour.

-

Transfer the solution to a dialysis bag and dialyze against 4 liters of the same potassium phosphate buffer at 4°C.

-

Change the dialysis buffer every 4 hours for a total of 24 hours to ensure complete removal of the PLP-cysteine adduct and excess cysteine.

-

Confirm the removal of PLP by measuring the UV-Vis spectrum of the enzyme. The characteristic absorbance peak of the internal aldimine at ~420 nm should be absent in the apoenzyme preparation.

-

Determine the concentration of the apoenzyme using a standard protein assay (e.g., Bradford or BCA).

Reconstitution of Apoenzyme with PLP and PLP-d3

Objective: To prepare the active holoenzyme by incubating the apoenzyme with either PLP or PLP-d3.

Materials:

-

Prepared apo-aminotransferase

-

Stock solutions of PLP and PLP-d3 (10 mM)

-

Potassium phosphate buffer (50 mM, pH 7.5)

Procedure:

-

To a solution of the apoenzyme, add a 5-fold molar excess of either PLP or PLP-d3.

-

Incubate the mixture at 30°C for 30 minutes to allow for the formation of the internal aldimine.

-

The reconstituted holoenzyme is now ready for kinetic analysis. The reconstitution can be confirmed by observing the return of the absorbance peak around 420 nm.

Kinetic Assay of Aminotransferase Activity (UV-Vis Spectrophotometry)

Objective: To determine the kinetic parameters (Km and kcat) of the aminotransferase reconstituted with PLP and PLP-d3. This protocol is based on a coupled-enzyme assay for aspartate aminotransferase.[7]

Materials:

-

Reconstituted aminotransferase (with PLP or PLP-d3)

-

L-aspartate (substrate)

-

α-ketoglutarate (co-substrate)

-

Malate dehydrogenase (MDH) (coupling enzyme)

-

NADH

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

96-well microplate or quartz cuvettes

-

UV-Vis spectrophotometer capable of reading at 340 nm

Principle: The aminotransferase catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The rate of this reaction is monitored by coupling the production of oxaloacetate to the MDH-catalyzed oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing the potassium phosphate buffer, a saturating concentration of α-ketoglutarate (e.g., 10 mM), a specific concentration of NADH (e.g., 0.2 mM), and an excess of MDH (e.g., 10 units/mL).

-

Add varying concentrations of the substrate, L-aspartate, to the reaction mixtures.

-

Initiate the reaction by adding a small, fixed amount of the reconstituted aminotransferase.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction rates (v0) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

-

Plot the initial rates against the corresponding L-aspartate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax/[E]).

-

Repeat the entire procedure for the enzyme reconstituted with PLP-d3.

-

Calculate the kinetic isotope effect by taking the ratio of the kcat values (kcat(PLP) / kcat(PLP-d3)).

Visualizations

General Mechanism of PLP-Dependent Transamination

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

Understanding the Deuterium Kinetic Isotope Effect of Pyridoxal Phosphate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the deuterium kinetic isotope effect (KIE) with a specific focus on Pyridoxal Phosphate-d3 (PLP-d3). While direct experimental data on the KIE of PLP-d3 is not extensively published, this document extrapolates from established principles of KIE, the known catalytic mechanisms of PLP-dependent enzymes, and standard experimental protocols for KIE determination. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks to design and interpret experiments utilizing PLP-d3 to probe enzyme mechanisms and inform drug design. We will cover the theoretical basis of deuterium KIEs, the pivotal role of PLP in catalysis, detailed experimental methodologies for KIE determination, and the application of these principles to the study of PLP-d3.

Introduction to the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms.[1] It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] The deuterium KIE (kH/kD) is the ratio of the rate constant for a reaction with a protium-containing substrate (kH) to the rate constant for the same reaction with a deuterium-containing substrate (kD).

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] The C-H bond has a higher vibrational frequency and thus a higher zero-point energy than a C-D bond. Breaking the stronger, lower-energy C-D bond requires more energy, leading to a slower reaction rate and a kH/kD ratio significantly greater than 1, typically in the range of 2-7.[3]

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[1] These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5.[1] SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state. They are further classified as α, β, and γ effects depending on the position of the isotope relative to the reaction center. For PLP-d3, where the deuterium atoms are on the methyl group of the pyridoxal ring, any observed KIE would likely be a secondary effect, providing insights into the conformational changes of the cofactor during catalysis.

The Role of Pyridoxal Phosphate (PLP) in Enzymatic Catalysis

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[4] PLP-dependent enzymes catalyze transformations such as transamination, decarboxylation, racemization, and elimination/substitution reactions.[5][6]

The catalytic prowess of PLP stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[7] Upon substrate binding, a transimination reaction occurs, forming a new Schiff base between the substrate's amino group and PLP (external aldimine).[7] The protonated pyridine ring of PLP acts as an electron sink, stabilizing the negative charge that develops in the transition state of the reaction, thereby lowering the activation energy.[4]

Deuterating the methyl group of PLP to create PLP-d3 introduces a subtle change to the cofactor's vibrational properties. Studying the secondary kinetic isotope effect of PLP-d3 can provide valuable information about the steric and electronic environment of the cofactor's methyl group during the catalytic cycle. For instance, a change in the hybridization of an adjacent atom or altered hyperconjugation in the transition state could be reflected in the SKIE.

Key PLP-Dependent Enzyme Systems

To understand the potential application of PLP-d3 in studying enzyme mechanisms, it is helpful to review the catalytic cycles of well-characterized PLP-dependent enzymes.

Aspartate Aminotransferase

Aspartate aminotransferase (AAT) catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate.[8] The reaction proceeds through a "ping-pong" mechanism involving the formation of an external aldimine, a quinonoid intermediate, a ketimine, and finally the release of the α-keto acid product, leaving the enzyme in the pyridoxamine phosphate (PMP) form.[9][10]

References

- 1. Kinetic Isotope Effects of L-Dopa Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epfl.ch [epfl.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyridoxal Phosphate-d3: Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key applications of Pyridoxal Phosphate-d3 (PLP-d3). This deuterated analog of pyridoxal 5'-phosphate, the active form of vitamin B6, serves as an invaluable tool in various research and development settings, particularly in mass spectrometry-based quantitative analysis and metabolic studies.

Commercial Sources and Availability

This compound is available from several commercial suppliers, each offering the product with specific purity and isotopic enrichment levels. The following table summarizes the key quantitative data from a selection of vendors to facilitate comparison.

| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Quantities | CAS Number |

| MedChemExpress | HY-W011727S | 98.01% (HPLC) | 98.02% (d3: 94.05%, d2: 5.95%) | 500 µg, 1 mg, 5 mg, 10 mg | 1354560-58-9 |

| LGC Standards | TRC-H60582-0.5MG | >85% | Not specified | 0.5 mg, 2.5 mg, 5 mg | 1354560-58-9 |

| Santa Cruz Biotechnology | sc-216972 | ≥97% | Not specified | Not specified | 1354560-58-9 |

| IsoSciences | ISO-7017 | >97% | ≥97% | 1 mg, 5 mg, 10 mg | 853645-22-4 |

| Buchem BV | Not specified | ≥98% | Not specified | Contact for details | Not specified |

| CymitQuimica | TR-H605892 | >85% | Not specified | 500µg, 2500µg, 5mg | 1354560-58-9 |

| AA BLOCKS, INC. | AABH9A225EE4 | >85% (May contain up to 1.5% d0) | Not specified | Not specified | 1354560-58-9 |

Experimental Protocols

Protocol for the Quantification of Pyridoxal-5'-Phosphate in Whole Blood using this compound as an Internal Standard by LC-ESI-MS/MS

This protocol is adapted from a validated method for the accurate quantification of endogenous pyridoxal-5'-phosphate (PLP) in biological samples.[1][2]

1. Materials and Reagents:

-

This compound (as internal standard)

-

Pyridoxal-5'-Phosphate (for calibration curve)

-

Whole blood samples

-

10% Trichloroacetic acid (TCA) solution

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Waters™ Symmetry C18 column or equivalent

2. Sample Preparation:

-

To 250 µL of whole blood sample, add 50 µL of a pre-determined concentration of this compound solution (internal standard).[1]

-

Vortex the sample to ensure thorough mixing.

-

Add 10% trichloroacetic acid for deproteinization.[1]

-

Vortex the sample vigorously.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.[1]

3. LC-MS/MS Analysis:

-

Inject 20 µL of the supernatant into the LC-ESI-MS/MS system.[1]

-

Perform reversed-phase chromatography using a C18 column.[1]

-

Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.[1]

-

Set the mass spectrometer to operate in positive ion mode.

-

Monitor the mass transition for PLP (e.g., m/z 247.8 > 149.8) and this compound. The specific mass transition for the deuterated standard will be shifted by +3 Da.[1]

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of PLP to this compound against the concentration of the PLP standards.

-

Quantify the amount of PLP in the whole blood samples by interpolating their peak area ratios from the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.[3][4]

Visualizations

Signaling Pathway: Enzymatic Conversion of Glutamate to GABA

Pyridoxal phosphate is an essential cofactor for the enzyme glutamate decarboxylase (GAD), which catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6][7][8][9]

Caption: Enzymatic conversion of glutamate to the neurotransmitter GABA, a reaction catalyzed by GAD with PLP as a cofactor.

Experimental Workflow: LC-MS/MS Analysis with an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative LC-MS/MS analysis to ensure accuracy and precision.[3][4]

Caption: A typical workflow for quantitative analysis using LC-MS/MS with the addition of an internal standard.

References

- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Probing Enzymatic Reactions with Deuterated Pyridoxal Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2][3][4] PLP-dependent enzymes catalyze diverse transformations including transamination, decarboxylation, racemization, and various elimination and substitution reactions.[1][5][6] The core of PLP's catalytic power lies in its ability to form a Schiff base (internal aldimine) with an active site lysine residue, which is then replaced by the amino acid substrate to form an external aldimine.[2][7] This covalent linkage allows the pyridine ring of PLP to act as an "electron sink," stabilizing carbanionic intermediates that are central to the various reaction types.[8]

The study of enzyme mechanisms often relies on subtle probes to elucidate transition states and rate-limiting steps. Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, is a powerful tool in this regard. Deuterating specific positions on the PLP coenzyme or the substrate allows researchers to measure kinetic isotope effects (KIEs), providing profound insights into bond-breaking and bond-forming events during catalysis. This technical guide provides an in-depth overview of the application of deuterated PLP in enzymology, focusing on experimental design, data interpretation, and key findings from studies on prominent PLP-dependent enzymes.

Synthesis of Deuterated Pyridoxal Phosphate

The application of deuterated PLP in enzymatic studies first requires its chemical synthesis. While commercially available, specific labeling patterns often necessitate custom synthesis. A common strategy involves the reduction of a pyridoxic acid precursor with a deuterium source like lithium aluminum deuteride (LAD).

For example, 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d2)-2-methylpyridine (pyridoxine-d2) can be prepared by reducing α4-3-O-isopropylidene-5-pyridoxic acid with LAD.[9] This specifically labels the 5'-hydroxymethyl group. Subsequent enzymatic or chemical oxidation can then convert the deuterated pyridoxine to the desired pyridoxal phosphate.[9] Base-catalyzed exchange in deuterium oxide (D₂O) is another method used to introduce deuterium, for instance, at the 2'-methyl group.[9]

A generalized workflow for preparing and using deuterated PLP in enzymatic assays is outlined below.

References

- 1. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxal enzymes: mechanistic diversity and uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyridoxal 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Role of Pyridoxal Phosphate-d3 in Vitamin B6 Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Quantifying Vitamin B6

Vitamin B6 is an essential nutrient that exists in six interconvertible forms, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP).[1][2] The biologically active form is Pyridoxal 5'-Phosphate (PLP), which serves as a critical coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism.[2][3] Given its central role, accurately measuring PLP concentrations in biological matrices is crucial for nutritional assessment, diagnosing metabolic disorders, and in pharmacokinetic studies of drug candidates that may interfere with vitamin B6 metabolism.[1][4]

The direct quantification of PLP is challenging due to its reactivity and the complexity of biological samples. Traditional methods often lack the required specificity and are prone to matrix interference. The advent of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized this field. Pyridoxal Phosphate-d3 (PLP-d3), a deuterium-labeled form of PLP, is the cornerstone of this methodology, serving as an ideal internal standard for precise and accurate quantification.[5][6] This guide provides an in-depth overview of the role of PLP-d3, detailing the underlying principles, experimental protocols, and data interpretation in the context of vitamin B6 metabolism research.

The Core Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique for quantitative analysis. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, PLP-d3—to the sample at the beginning of the analytical process.[7] PLP-d3 is chemically identical to the endogenous PLP but has a higher mass due to the incorporation of three deuterium atoms.

Because the labeled standard (PLP-d3) and the native analyte (PLP) behave identically during sample preparation, extraction, and chromatographic separation, any sample loss or variation will affect both compounds equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native PLP to that of the known amount of added PLP-d3, the concentration of the endogenous PLP can be calculated with exceptional accuracy, effectively correcting for matrix effects and procedural inconsistencies.[6]

References

- 1. Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 4. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Pyridoxal 5'-Phosphate in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in human plasma and whole blood. To ensure accuracy and precision, this method employs pyridoxal 5'-phosphate-d3 (PLP-d3) as a stable isotope-labeled internal standard (SIL-IS). The protocol outlines a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in positive ion mode. This method is highly suitable for clinical research and drug development applications requiring reliable measurement of vitamin B6 levels.

Introduction

Vitamin B6 is an essential nutrient that plays a critical role as a cofactor in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1] Pyridoxal 5'-phosphate (PLP) is the primary biologically active form of vitamin B6.[2] Accurate measurement of PLP concentrations in biological samples is crucial for assessing vitamin B6 status and investigating its role in various physiological and pathological processes.[3]

Traditional methods for PLP analysis, such as HPLC with fluorescence detection, often require time-consuming derivatization steps.[2] LC-MS/MS offers superior sensitivity, specificity, and throughput, making it the preferred platform for clinical and research applications. The use of a stable isotope-labeled internal standard like PLP-d3 is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision in quantification.[1][4] This application note provides a detailed protocol for the quantification of PLP in human plasma and whole blood using LC-MS/MS with PLP-d3 as an internal standard.

Vitamin B6 Metabolism and Signaling Pathway

Vitamin B6 exists in several forms, known as vitamers, including pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM), and their phosphorylated counterparts.[3] In the body, these vitamers are converted to the active coenzyme form, PLP, through a series of enzymatic reactions. The key enzyme in this conversion is pyridoxal kinase. PLP is a cofactor for a large number of enzymes involved in various metabolic pathways.

Experimental Protocol

This protocol is intended for researchers, scientists, and drug development professionals.

Materials and Reagents

-

Pyridoxal 5'-phosphate (PLP) standard

-

Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard[4]

-

Trichloroacetic acid (TCA), 10% (w/v) in water[1]

-

Methanol (LC-MS grade)

-

Formic acid, 0.1% in water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Human plasma/whole blood (collected in EDTA tubes)

-

Bovine Serum Albumin (BSA) for surrogate matrix[5]

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Waters™ Symmetry C18 or equivalent)[1]

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[1]

-

Sample Thawing: Thaw frozen plasma or whole blood samples on ice.

-

Internal Standard Spiking: To a 250 µL aliquot of sample (calibrator, quality control, or unknown), add 50 µL of the PLP-d3 internal standard solution.[1]

-

Protein Precipitation: Add an equal volume of 10% trichloroacetic acid to the sample. Vortex for 30 seconds to precipitate proteins.[1]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. Method optimization may be required for different instrumentation.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Standard UPLC/HPLC System |

| Column | Waters™ Symmetry C18, 2.1 x 50 mm, 3.5 µm or equivalent[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |

| Gradient | Isocratic or a shallow gradient may be used. A typical starting condition is 95% A and 5% B. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10-20 µL[1] |

| Column Temperature | 40°C |

| Run Time | Approximately 4 minutes[1] |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transitions | See Table 1 |

| Collision Energy | Optimized for each transition (e.g., 14 eV for PLP)[1] |

| Source Temperature | 500°C |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| PLP | 248.0 | 150.0 |

| PLP-d3 (IS) | 251.0 | 153.0 |

Method Performance

The performance of this method has been evaluated based on published data.[1][5][6]

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 4 - 8000 nmol/L[1][6] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 4 nmol/L[1][6] |

| Intra-day Precision (%CV) | < 5%[2] |

| Inter-day Precision (%CV) | < 5%[2] |

| Recovery | 98% (range 89-103%)[1] |

| Matrix Effect | Minimal, compensated by SIL-IS[1] |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (PLP) to the internal standard (PLP-d3). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of PLP in unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of pyridoxal 5'-phosphate in biological matrices. The use of a stable isotope-labeled internal standard, pyridoxal 5'-phosphate-d3, ensures the accuracy and precision of the results by correcting for matrix effects and procedural variations. This method is well-suited for clinical research, nutritional assessment, and drug development studies where accurate measurement of vitamin B6 status is essential.

References

- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Vitamin B6 (Pyridoxal 5'-Phosphate) in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6, in biological samples such as whole blood and plasma. The method employs a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, utilizing Pyridoxal Phosphate-d3 (PLP-d3) as an internal standard to ensure high accuracy and precision. The simple sample preparation, involving protein precipitation, and a rapid chromatographic run time of approximately 4 minutes make this method suitable for high-throughput clinical and research applications.[1][2]

Introduction

Vitamin B6 is an essential nutrient that, in its biologically active form, Pyridoxal 5'-Phosphate (PLP), acts as a crucial coenzyme in a wide array of metabolic processes.[3] These include amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][4] Accurate measurement of PLP concentrations is vital for assessing Vitamin B6 status and investigating various pathological conditions. While traditional methods like HPLC with fluorescence detection exist, they often require complex derivatization steps.[2] LC-MS/MS offers superior specificity, sensitivity, and speed, and the use of a stable isotope-labeled internal standard like PLP-d3 effectively corrects for matrix effects and variations in sample processing.[1][2]

Principle of the Method

This method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of the internal standard (PLP-d3) is added to the sample at the beginning of the preparation process.[1][4] Following protein precipitation to remove interfering macromolecules, the sample extract is subjected to liquid chromatography to separate PLP from other components. The analyte and the internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of PLP in the original sample, ensuring accurate quantification by correcting for any analyte loss during sample preparation and instrumental analysis.

Experimental Protocols

Materials and Reagents

-

Pyridoxal 5'-Phosphate (PLP) standard

-

This compound (PLP-d3) internal standard

-

Trichloroacetic acid (TCA)

-

Formic acid

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Biological matrix (e.g., whole blood, plasma)

Instrumentation

-

Liquid Chromatograph (UPLC/HPLC system)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Waters™ Symmetry C18 or equivalent[1]

Sample Preparation

-

To 250 µL of the biological sample (e.g., whole blood), add 50 µL of the PLP-d3 internal standard solution.[1][4]

-

Vortex mix the sample.

-

Add 10% trichloroacetic acid for protein precipitation.[1][4]

-

Vortex mix thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.[1]

-

Collect the supernatant.

-

Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[1][4]

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters™ Symmetry C18 |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol[1] |

| Flow Rate | [Specify flow rate, e.g., 0.4 mL/min] |

| Injection Volume | 20 µL[1] |

| Run Time | 4 minutes[1] |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transition (PLP) | 247.8 > 149.8 m/z[1] |

| MRM Transition (PLP-d3) | [Specify transition, e.g., 250.8 > 152.8 m/z] |

| Collision Energy | 14 eV[1] |

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this method, as established through validation studies.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 4 - 8000 nmol/L | [1] |

| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [1] |

| Intra-day Precision (%CV) | 1.7 - 2.8% | [1] |

| Inter-day Precision (%CV) | 3.0 - 4.1% | [1] |

| Mean Recovery | 98% (range 89-103%) | [1] |

| Mean Absolute Matrix Effect | 99.3% (range 97-102%) | [1] |

Visualizations

Caption: Experimental workflow for Vitamin B6 (PLP) quantification.

Caption: Simplified Vitamin B6 metabolic pathway to active PLP.

References

- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Employing Pyridoxal Phosphate-d3 in Enzyme Kinetic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] PLP-dependent enzymes catalyze transformations such as transamination, decarboxylation, racemization, and elimination reactions.[3] Understanding the kinetic mechanisms of these enzymes is crucial for drug discovery and the elucidation of biological pathways. Pyridoxal Phosphate-d3 (PLP-d3), a deuterated isotopologue of PLP, serves as a powerful tool in these investigations, primarily through the study of kinetic isotope effects (KIEs).[4][5]

The replacement of hydrogen with deuterium at specific positions in the PLP molecule can alter the vibrational frequency of bonds involved in the reaction mechanism. This substitution can lead to a change in the reaction rate if the bond cleavage involving that position is part of the rate-determining step.[5][6] Measuring the KIE by comparing the enzyme kinetics with native PLP and PLP-d3 provides invaluable insights into transition state structures and the rate-limiting steps of the catalytic cycle.[7][8]

These application notes provide detailed protocols for the use of PLP-d3 in enzyme kinetic assays, focusing on the preparation of the apoenzyme, reconstitution with PLP-d3, and subsequent kinetic analysis.

Key Applications

The primary application of PLP-d3 in enzyme kinetic assays is the determination of kinetic isotope effects to probe the reaction mechanism. Specific applications include:

-

Elucidation of Rate-Determining Steps: A significant KIE (kH/kD > 1) upon substitution of PLP with PLP-d3 suggests that a step involving the deuterated position is at least partially rate-limiting.

-

Investigation of Transition State Structure: The magnitude of the KIE can provide information about the geometry and bonding of the transition state.

-

Probing Proton Transfer Events: Deuterium substitution is particularly useful for studying reactions that involve proton abstraction or transfer steps.

-